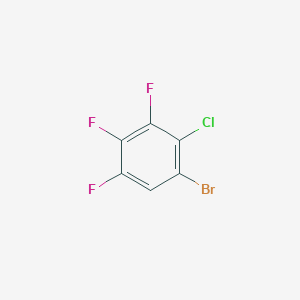

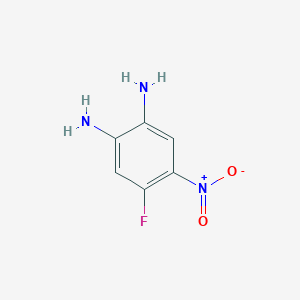

1-溴-2-氯-3,4,5-三氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related halogenated and trifluorobenzenes involves several techniques, including halogenation, fluorination, and nucleophilic aromatic substitution. For instance, compounds with similar structures undergo selective defluorination in dimethylsulfoxide with sodium azide to form triazido derivatives in high yields, showcasing the reactive nature of such compounds towards nucleophilic substitution reactions (Chapyshev & Chernyak, 2013).

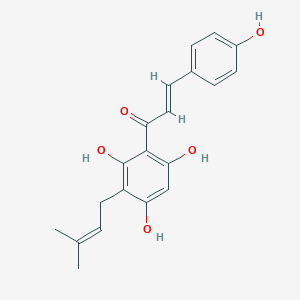

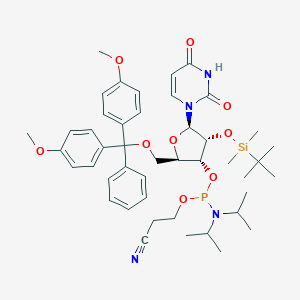

Molecular Structure Analysis

The molecular structure of related compounds such as 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray diffraction, revealing detailed insights into the arrangement and bond lengths within these molecules. These studies provide a foundational understanding of how substituent groups influence the overall structure and properties of the molecule (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).

Chemical Reactions and Properties

The chemical behavior of 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be inferred from reactions involving similar fluorinated aromatic compounds. These molecules participate in a variety of chemical reactions, including nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine and halogen atoms, which activates the benzene ring towards nucleophilic attack. Such reactivity is crucial for the introduction of various functional groups into the aromatic system (Heiss & Schlosser, 2003).

Physical Properties Analysis

The physical properties of halogenated and trifluorobenzenes, such as boiling points, melting points, and solubility, are significantly influenced by the presence of halogen and fluorine atoms. These atoms increase the polarity and molecular weight of the compound, affecting its volatility and interactions with solvents.

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, including reactivity towards electrophilic and nucleophilic agents, are shaped by the electron-withdrawing effect of the fluorine and halogen substituents. This effect stabilizes the negative charge in reaction intermediates, facilitating various organic transformations. The presence of multiple substituents also allows for regioselective reactions, enabling the synthesis of diverse derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).

科学研究应用

Synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids

- Scientific Field: Organic Chemistry

- Application Summary: 1-Bromo-2,4,5-trifluorobenzene is used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves a reaction with i-PrMgBr in THF to yield the organomagnesium compound .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Synthesis of Pyridinesulfonamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs. The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves the synthesis of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

- Results or Outcomes: The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

Chirality Centers in Organic Compounds

- Scientific Field: Stereochemistry

- Application Summary: 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be used to study chirality centers in organic compounds .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves studying the spatial arrangement of groups in the compound .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Disinfectant for Water Sanitation and Drinking Water Purification

- Scientific Field: Environmental Chemistry

- Application Summary: 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a chemical structurally related to hydantoin and to 1-Bromo-2-chloro-3,4,5-trifluorobenzene, is used as a chemical disinfectant for recreational water sanitation and drinking water purification .

- Method of Application: BCDMH reacts slowly with water, releasing hypochlorous acid and hypobromous acid .

- Results or Outcomes: The disinfectant works by oxidizing live pathogens, thereby killing them .

Study of Compounds with More Than One Chirality Centers

- Scientific Field: Stereochemistry

- Application Summary: 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be used to study compounds with more than one chirality centers .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves studying the spatial arrangement of groups in the compound .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Disinfectant for Recreational Water Sanitation and Drinking Water Purification

- Scientific Field: Environmental Chemistry

- Application Summary: 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a chemical structurally related to hydantoin and to 1-Bromo-2-chloro-3,4,5-trifluorobenzene, is used as a chemical disinfectant for recreational water sanitation and drinking water purification .

- Method of Application: BCDMH reacts slowly with water, releasing hypochlorous acid and hypobromous acid .

- Results or Outcomes: The disinfectant works by oxidizing live pathogens, thereby killing them .

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-2-chloro-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOVRVAPIYNAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378329 |

Source

|

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-3,4,5-trifluorobenzene | |

CAS RN |

122375-83-1 |

Source

|

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)